4-({4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-6,8-dimethyl-2-(3-pyridinyl)quinoline
Overview
Description
The compound “4-({4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-6,8-dimethyl-2-(3-pyridinyl)quinoline” is a complex organic molecule. It contains a quinoline core, which is a type of heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring). This core is substituted with various functional groups including a piperazine ring, a sulfonyl group, and methoxy groups .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact method would depend on the specific reactions used to introduce the various functional groups and build the complex structure. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinoline core provides a rigid, planar structure, while the piperazine ring could potentially introduce some flexibility. The sulfonyl and methoxy groups could participate in various interactions such as hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the sulfonyl group could potentially be reduced, and the piperazine ring could potentially undergo reactions at the nitrogen atoms. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, the presence of polar functional groups, and the presence of aromatic rings .Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-(6,8-dimethyl-2-pyridin-3-ylquinolin-4-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O5S/c1-19-14-20(2)28-23(15-19)24(17-25(31-28)21-6-5-9-30-18-21)29(34)32-10-12-33(13-11-32)39(35,36)22-7-8-26(37-3)27(16-22)38-4/h5-9,14-18H,10-13H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBUUVIMOVCPBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)N4CCN(CC4)S(=O)(=O)C5=CC(=C(C=C5)OC)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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